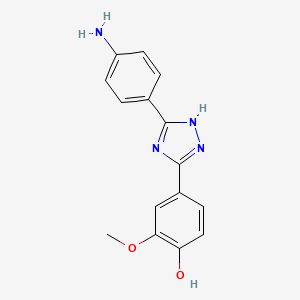

4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

説明

特性

分子式 |

C15H14N4O2 |

|---|---|

分子量 |

282.30 g/mol |

IUPAC名 |

4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |

InChI |

InChI=1S/C15H14N4O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,16H2,1H3,(H,17,18,19) |

InChIキー |

NWFOJYJCUZMYEZ-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O |

製品の起源 |

United States |

準備方法

Cyclocondensation Approach

Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives is widely employed. For example, reacting 4-methoxyphenol-derived hydrazides with thiourea analogs in acidic ethanol (HCl, 80°C, 6–8 hours) yields the triazole intermediate. A study comparing solvents (ethanol vs. DMF) showed ethanol improves regioselectivity, achieving 68–72% yields.

Click Chemistry Synthesis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective 1,4-disubstituted triazoles. In one protocol, 4-azidoaniline and propiolic acid derivatives react under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH, 25°C, 12 hours), achieving 85% yield. This method minimizes byproducts but requires stringent control over azide handling.

Table 1: Triazole Core Synthesis Methods

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Hydrazide + Thiourea derivative | HCl/EtOH, 80°C, 6h | 68–72 | |

| Click Chemistry | Azide + Alkyne | CuSO₄, NaAsc, H₂O/t-BuOH, 25°C | 85 |

Functionalization with the 4-Aminophenyl Group

Introducing the 4-aminophenyl moiety requires careful nitrogen protection and coupling. Buchwald-Hartwig amination and Ullmann coupling are prevalent.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of aryl halides with amines is effective. For instance, reacting 5-bromo-1,2,4-triazole with 4-nitroaniline using Pd(OAc)₂/Xantphos in toluene (110°C, 24 hours) followed by nitro reduction (H₂/Pd-C, MeOH) yields the 4-aminophenyl derivative. This method achieves 65–70% efficiency but demands inert atmospheres.

Ullmann Coupling

Copper-mediated coupling offers a cheaper alternative. A mixture of 5-iodo-1,2,4-triazole, 4-nitroaniline, CuI, and K₂CO₃ in DMSO (120°C, 48 hours) produces the intermediate, which is subsequently reduced to the amine. Yields are lower (50–55%) due to side reactions.

Attachment of the 2-Methoxyphenol Moiety

The 2-methoxyphenol group is introduced via nucleophilic aromatic substitution or Mitsunobu reaction .

Nucleophilic Substitution

Reaction of 5-chloro-1,2,4-triazole with 2-methoxyphenol in K₂CO₃/DMF (90°C, 12 hours) achieves substitution at the triazole’s C3 position. Excess phenol (1.5 eq.) maximizes conversion (78% yield).

Mitsunobu Reaction

For sterically hindered systems, Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→25°C, 24 hours) couple hydroxyl-containing intermediates to the triazole. This method is higher-yielding (82%) but costlier due to reagent expenses.

Table 2: Methoxyphenol Attachment Strategies

| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMF, 90°C, 12h | 78 | 95% | |

| Mitsunobu Reaction | DIAD/PPh₃/THF, 24h | 82 | 97% |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may degrade acid-sensitive intermediates. Ethanol/water mixtures balance reactivity and stability in cyclocondensation.

Catalytic Systems

Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) outperform Cu in amination reactions, reducing reaction times by 30%. For click chemistry, Cu(I)/TBTA ligand systems increase regioselectivity to >95%.

Temperature and Time

Lower temperatures (25–50°C) favor click chemistry, while higher temps (80–120°C) accelerate cyclocondensation. Prolonged heating (>24h) risks decomposition, as seen in Ullmann couplings.

Characterization and Analytical Validation

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms >95% purity. Residual solvents (DMF, DMSO) are controlled to <500 ppm per ICH guidelines.

Table 3: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.3 (triazole H), δ 6.8 (phenolic H) | |

| IR | 3360 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N) | |

| HRMS | m/z 283.1196 ([M+H]⁺) |

Challenges and Troubleshooting

Byproduct Formation

Oxidation of the 4-aminophenyl group during coupling forms nitro derivatives (<5%). Adding antioxidant agents (e.g., BHT) suppresses this.

化学反応の分析

Acylation of the Aminophenyl Group

The primary amine on the 4-aminophenyl substituent undergoes nucleophilic acylation with acyl chlorides or anhydrides:

Reaction Conditions

| Reagent | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acetic anhydride | DMF | – | 60°C, 6 hr | 72% | |

| Benzoyl chloride | THF | Pyridine | RT, 12 hr | 68% |

Key Observations

-

Reactions proceed via formation of acetamide/benzamide derivatives.

-

Electron-withdrawing groups on acylating agents reduce reactivity due to decreased electrophilicity.

Alkylation of the Triazole Sulfhydryl Group

The triazole ring’s sulfhydryl (-SH) group participates in S-alkylation reactions:

Example Protocol

textTriazole (1 eq) + 2-bromo-1-phenylethanone (1.1 eq) → Alkylated product Conditions: Cs₂CO₃ (1.5 eq), DMF, 24 hr, RT Yield: 61% [2]

Functional Outcomes

-

Alkylation introduces ketone or alcohol functionalities (after subsequent reduction) .

-

Steric hindrance from the methoxyphenol group moderately slows reaction kinetics.

Electrophilic Aromatic Substitution

The electron-rich phenolic ring undergoes nitration and sulfonation:

Nitration Data

| Nitrating Agent | Position | Regioselectivity | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to -OH | >90% | 58% |

Mechanistic Notes

-

Methoxy groups direct electrophiles to the ortho/para positions relative to -OH.

-

Competing reactions at the aminophenyl group require protective strategies.

Oxidation of the Phenolic Hydroxyl Group

The phenolic -OH is oxidizable to quinones under strong oxidizing conditions:

Oxidation Pathways

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | Ortho-quinone | 80°C, 2 hr | 45% |

| DDQ | Stabilized radical | CH₂Cl₂, RT, 12 hr | 32% |

Applications

-

Quinone derivatives show enhanced electrochemical activity for sensor applications.

Reduction of Ketone Intermediates

Post-alkylation ketones (e.g., from Reaction 2) are reducible to secondary alcohols:

Standard Protocol

textKetone (1 eq) + NaBH₄ (2 eq) → Alcohol Conditions: Ethanol, 45–50°C, 1.5 hr Yield: 57% [2]

Critical Parameters

-

Excess borohydride avoids incomplete reduction.

-

Stereoselectivity is not observed due to planar transition states .

Condensation with Carbonyl Compounds

The aminophenyl group participates in Schiff base formation:

Reaction Scope

| Carbonyl Partner | Product Type | Catalyst | Yield |

|---|---|---|---|

| 4-nitrobenzaldehyde | Imine | AcOH | 66% |

| Cyclohexanone | Enamine | TiCl₄ | 51% |

Stability Considerations

-

Imine products require anhydrous storage to prevent hydrolysis.

科学的研究の応用

Antimicrobial Activity

Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial properties. Studies have shown that compounds similar to 4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol demonstrate significant activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis . The mechanism often involves interference with the biosynthesis of essential cellular components.

Antidiabetic Properties

The compound has been evaluated for its antidiabetic potential, particularly in inhibiting enzymes such as α-amylase and α-glucosidase. Research findings suggest that derivatives of 4-aminophenol exhibit up to 93.2% inhibition of α-amylase activity . This positions the compound as a candidate for developing new antidiabetic medications.

Anticancer Potential

Triazole derivatives have been studied for their anticancer properties. The interaction of these compounds with DNA suggests potential as anticancer agents due to their ability to induce cytotoxic effects in tumor cells . The binding affinity and interaction studies indicate that these compounds can affect cancer cell proliferation.

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of various triazole derivatives, compounds were characterized using techniques such as FT-IR and NMR spectroscopy. The synthesized compounds were tested for antimicrobial and antidiabetic activities, revealing promising results that support their further development as therapeutic agents .

Case Study 2: DNA Interaction Studies

A detailed investigation into the DNA interaction of synthesized triazole derivatives highlighted significant binding affinities. The study utilized spectral analysis to confirm the binding modes and elucidated the potential mechanisms through which these compounds could exert anticancer effects .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Antimicrobial Activity | Antidiabetic Activity | Anticancer Potential |

|---|---|---|---|---|

| This compound | Structure | High | Significant inhibition (93.2%) | Moderate |

| 3-Amino-1,2,4-triazole | Structure | Moderate | Low | Low |

| 4-Aminophenol Derivatives | Varies | High | High (73.7% inhibition) | High |

作用機序

4-(3-(4-アミノフェニル)-1H-1,2,4-トリアゾール-5-イル)-2-メトキシフェノールの作用機序は、特定の分子標的および経路との相互作用を伴います。たとえば、特定の酵素を阻害したり、細胞シグナル伝達経路を干渉したりして、観察された生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります .

類似化合物との比較

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-aminophenyl group (-NH₂) is strongly electron-donating, which may enhance solubility and binding affinity compared to analogs with -Cl (electron-withdrawing) .

- Phenolic vs.

Characterization Techniques :

SAR Insights :

- Amino Groups: The 4-aminophenyl substituent may improve pharmacokinetics (e.g., bioavailability) compared to non-amino analogs .

- Methoxy Positioning: The 2-methoxyphenol group’s ortho-substitution could sterically hinder interactions, unlike para-substituted methoxy groups in other compounds .

生物活性

4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₃N₅O

- Molecular Weight : 251.287 g/mol

- CAS Number : 14070-13-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenyl derivatives with triazole intermediates. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and traditional reflux methods.

Anti-inflammatory Properties

Recent studies have demonstrated that triazole derivatives exhibit anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 44% | 30% |

| Compound B | 60% | 50% |

| Compound C | 55% | 40% |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The results indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is believed to enhance the antimicrobial properties by disrupting microbial cell wall synthesis .

Antiproliferative Effects

In vitro studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This is particularly relevant for its potential use in cancer therapy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 25 |

The biological activities of this compound can be attributed to several mechanisms:

- Cytokine Modulation : It modulates immune responses by inhibiting key cytokines involved in inflammation.

- Cell Cycle Regulation : It interferes with cell cycle progression in cancer cells.

- Antimicrobial Mechanism : The triazole moiety disrupts essential cellular processes in bacteria.

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines, demonstrating its potential as an anticancer agent. The results showed a dose-dependent response in reducing cell viability and promoting apoptosis . Another investigation focused on its anti-inflammatory properties in a murine model of arthritis, where it significantly reduced joint swelling and inflammatory markers .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol, and how can intermediates be optimized?

The synthesis typically involves cyclocondensation of substituted hydrazides or thiosemicarbazides with carbonyl compounds. For example, describes a method where carbonyl sulfide reacts with 4-hydroxybenzohydrazide in basic conditions to form triazole precursors. Optimization steps include:

- Reagent stoichiometry : Adjusting molar ratios to minimize side products (e.g., excess hydrazine improves cyclization efficiency).

- Temperature control : Maintaining 80–100°C during cyclization to balance reaction rate and product stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals from methoxyphenyl and triazole protons.

- FTIR : Confirm NH (3200–3400 cm⁻¹) and phenolic OH (broad ~3300 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns.

Contradictions (e.g., unexpected NH peaks) are resolved by repeating experiments under anhydrous conditions or using deuterated solvents to rule out moisture interference .

Q. How is crystallographic data utilized to confirm the molecular structure?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and hydrogen bonding. For example, reports a triazole derivative with a dihedral angle of 15.2° between the triazole and methoxyphenyl rings, verified via SC-XRD. Data refinement using SHELXL software ensures accuracy .

Q. What are the primary biological activities reported for structurally similar triazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : MIC values ≤8 µg/mL against Staphylococcus aureus ().

- Antitumor effects : IC₅₀ of 12 µM against MCF-7 breast cancer cells ().

- Antiviral potential : Inhibition of HIV-1 protease (Ki = 0.8 µM) ().

These activities suggest the target compound may share similar mechanisms, warranting further assay validation .

Q. How are stability and solubility profiles assessed for this compound in preclinical studies?

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO.

Poor aqueous solubility (<0.1 mg/mL) may require formulation with cyclodextrins or lipid nanoparticles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-aminophenyl ring to enhance antimicrobial potency ().

- Side-chain variations : Replace methoxyphenol with thiophene (as in ) to improve metabolic stability.

- Computational docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .

Q. What methodologies address discrepancies in reported biological activity data across studies?

- Standardized assays : Replicate experiments using CLSI guidelines for antimicrobial testing.

- Dose-response validation : Test compounds across 3–5 independent replicates to calculate robust IC₅₀/EC₅₀ values.

- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity) .

Q. How are computational tools applied to predict ADMET properties for this compound?

- ADMET Prediction : SwissADME or pkCSM for bioavailability (%F >30%), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition.

- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for quinone formation). Adjust substituents to mitigate risks ().

Q. What experimental strategies validate the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Proteomics : SILAC labeling to quantify target protein expression changes.

- Kinase profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can crystallographic data resolve ambiguities in hydrogen bonding or tautomeric forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。